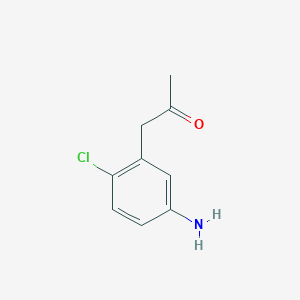

1-(5-Amino-2-chlorophenyl)propan-2-one

Description

BenchChem offers high-quality 1-(5-Amino-2-chlorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-chlorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

1-(5-amino-2-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4,11H2,1H3 |

InChI Key |

XYTOAPFJAWRIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-(5-Amino-2-chlorophenyl)propan-2-one CAS number search

Technical Profile: 1-(5-Amino-2-chlorophenyl)propan-2-one

Executive Summary

This guide provides a technical analysis of 1-(5-Amino-2-chlorophenyl)propan-2-one , a specialized organic intermediate. As of early 2026, this specific compound does not possess a widely indexed CAS number in public chemical repositories (PubChem, ChemSpider). It is most effectively identified and sourced through its commercial nitro-precursor, 1-(2-Chloro-5-nitrophenyl)propan-2-one (CAS 320576-24-7) .

This document outlines the identification strategy, synthesis via selective reduction, and analytical characterization required to validate this compound in a research setting.

Part 1: Chemical Identity & Search Strategy

Researchers often encounter "search voids" for specific substituted phenylacetones due to their dual status as potential controlled substance precursors (P2P analogs) and legitimate pharmaceutical intermediates.

The "Anchor" Strategy

Since a direct CAS search for the amino-derivative yields limited results, the most reliable method for identification and procurement is to anchor the search to its stable nitro-precursor.

| Attribute | Target Molecule | Primary Anchor (Precursor) |

| Chemical Name | 1-(5-Amino-2-chlorophenyl)propan-2-one | 1-(2-Chloro-5-nitrophenyl)propan-2-one |

| CAS Number | Not Publicly Indexed | 320576-24-7 |

| Molecular Formula | C₉H₁₀ClNO | C₉H₈ClNO₃ |

| Molecular Weight | 183.63 g/mol | 213.62 g/mol |

| SMILES | CC(=O)CC1=C(C=CC(=C1)N)Cl | CC(=O)CC1=C(C=CC(=C1)[O-])Cl |

Database Mining Strings

To locate proprietary internal identifiers in databases like SciFinderⁿ or Reaxys, use the following verified strings rather than the chemical name:

-

InChI Key: Generate via ChemDraw or similar software using the SMILES above.

-

Canonical SMILES: CC(=O)CC1=C(Cl)C=CC(N)=C1[1]

Part 2: Synthesis Protocol (Nitro Reduction)

Objective: Selectively reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the ketone (C=O) or dehalogenating the aryl chloride (Ar-Cl).

Critical Constraint:

-

Avoid Catalytic Hydrogenation (H₂/Pd-C): High risk of hydrodechlorination (removing the Cl atom).

-

Avoid Hydride Reagents (LiAlH₄, NaBH₄): Will reduce the ketone to an alcohol.

Recommended Method: Iron-Ammonium Chloride Reduction (Bechamp Variant). This method is chemoselective for nitro groups in the presence of ketones and halides.

Experimental Workflow

-

Reagents:

-

Precursor: 1-(2-Chloro-5-nitrophenyl)propan-2-one (CAS 320576-24-7).

-

Reductant: Iron Powder (325 mesh, excess).

-

Electrolyte: Ammonium Chloride (NH₄Cl).

-

Solvent: Ethanol/Water (4:1 ratio).

-

-

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of the nitro precursor in 40 mL Ethanol.

-

Activation: In a separate beaker, dissolve 50 mmol NH₄Cl in 10 mL water. Add to the ethanol solution.

-

Reduction: Add 50 mmol Iron powder. Heat the suspension to reflux (approx. 78°C) with vigorous stirring.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine). Reaction time is typically 2–4 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and evaporate.

-

Figure 1: Chemoselective reduction pathway avoiding common side reactions.

Part 3: Analytical Characterization

Since no reference standard exists, you must validate the structure using first-principles prediction.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl (Ketone) | 2.15 – 2.25 | Singlet | 3H | -C(=O)CH ₃ |

| Methylene (Bridge) | 3.70 – 3.80 | Singlet | 2H | Ar-CH ₂-C(=O) |

| Amino | 3.50 – 4.00 | Broad Singlet | 2H | -NH ₂ (Exchangeable) |

| Aromatic (C6) | 6.50 – 6.60 | Doublet (J≈3Hz) | 1H | Ortho to NH₂, Meta to Cl |

| Aromatic (C4) | 6.60 – 6.70 | dd (J≈8, 3Hz) | 1H | Para to CH₂, Ortho to NH₂ |

| Aromatic (C3) | 7.10 – 7.20 | Doublet (J≈8Hz) | 1H | Ortho to Cl |

Diagnostic Logic:

-

The Methylene Singlet: The -CH₂- group between the ring and carbonyl is characteristic of phenylacetones.

-

Coupling Pattern: You should see an ABC system (or ABX) on the aromatic ring. The proton ortho to the chlorine will be the most deshielded (highest ppm).

Mass Spectrometry (ESI+)

-

Molecular Ion: Expected [M+H]⁺ = 184.05 Da.

-

Isotope Pattern: Chlorine signature is mandatory. You must observe a 3:1 ratio between peaks at m/z 184 and m/z 186 (³⁵Cl vs ³⁷Cl).

Part 4: Regulatory & Safety Considerations

Structural Alerts (P2P Analog)

This compound is a substituted phenylacetone (P2P).

-

US Context: While not explicitly listed as a Schedule I precursor, it is a structural analog of Phenylacetone (CAS 103-79-7). In the context of drug development, this is permissible, but diversion for illicit synthesis is a theoretical risk.

-

Compliance: Maintain strict inventory logs. Ensure use is strictly limited to legitimate research (e.g., kinase inhibitor synthesis).

Handling Chlorinated Anilines

-

Toxicity: Chlorinated anilines are often methemoglobinemia inducers.

-

PPE: Nitrile gloves (double gloving recommended), fume hood, and eye protection.

-

Waste: Segregate as halogenated organic waste.

References

-

Precursor Identification: Carl Roth GmbH. Product Data Sheet: 1-(2-Chloro-5-nitrophenyl)acetone (CAS 320576-24-7).[2][3][4][5] Retrieved from

- Reduction Methodology: Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.

-

Spectral Prediction: National Institutes of Health (NIH). PubChem Compound Summary for 1-(2-Chloro-5-nitrophenyl)propan-2-one. Retrieved from [6]

-

Regulatory Context: U.S. Drug Enforcement Administration. List of Scheduled Listed Chemical Products. Retrieved from

Sources

- 1. CAS 1197-05-3: 1-(3-Aminophenyl)-1-propanone | CymitQuimica [cymitquimica.com]

- 2. 1-(2-Chloro-5-nitrophenyl)acetone, 100 mg, CAS No. 320576-24-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. luminixhealth.com [luminixhealth.com]

- 4. astechireland.ie [astechireland.ie]

- 5. astechireland.ie [astechireland.ie]

- 6. 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)- | C10H10Cl2O | CID 113333 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-amino-2-chlorophenylacetone chemical structure and properties

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: A Key Intermediate in Pharmaceutical Synthesis

A Note on the Target Compound: Initial research for "5-amino-2-chlorophenylacetone" did not yield sufficient data for a comprehensive technical guide. This compound is a substituted phenylacetone. The following guide will instead focus on the structurally related and well-documented compound, 2-Amino-5-chlorobenzophenone , a substituted benzophenone. The key structural difference is the group attached to the carbonyl: a benzyl group in the former versus a phenyl group in the latter. 2-Amino-5-chlorobenzophenone is a critical starting material in the synthesis of numerous pharmaceuticals, particularly benzodiazepines.[1]

Introduction

2-Amino-5-chlorobenzophenone (ACB) is an aromatic ketone that serves as a pivotal intermediate in organic and medicinal chemistry.[2] Its structure, featuring a substituted aminobenzophenone core, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[3] Most notably, it is a cornerstone in the production of 1,4-benzodiazepines, a class of psychoactive drugs widely used for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] The nature and position of the substituents on the benzophenone rings play a crucial role in determining the pharmacological profile of the resulting drug molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of 2-amino-5-chlorobenzophenone, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

2-Amino-5-chlorobenzophenone typically appears as a yellow to yellow-green crystalline powder under standard conditions.[4] Its fundamental identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2-Amino-5-chlorophenyl)(phenyl)methanone | [5] |

| Synonyms | 2-Benzoyl-4-chloroaniline, NSC 84157 | [5] |

| CAS Number | 719-59-5 | [5][6] |

| Molecular Formula | C₁₃H₁₀ClNO | [5] |

| Molecular Weight | 231.68 g/mol | [5] |

| Melting Point | 87-89 °C (for a related dichlorinated derivative) | [4][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] Insoluble in water.[7] | |

| logP | 3.16 | [6] |

Chemical Structure:

Caption: General purification workflow for 2-amino-5-chlorobenzophenone.

Spectroscopic Analysis

The structural characterization of 2-amino-5-chlorobenzophenone is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1630-1680 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region. [2]Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is possible and can be confirmed by NBO analysis. [2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will display distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the carbonyl group will be shifted downfield. A broad singlet corresponding to the two protons of the amino group will also be present.

-

¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon at a low field (downfield). The remaining aromatic carbons will appear in the typical range, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak corresponding to the exact mass of C₁₃H₁₀ClNO would be observed. [9] For trace-level quantification, such as in impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. [10]The use of a deuterated internal standard, like 2-amino-5-chlorobenzophenone-d5, is the gold standard for achieving high accuracy and precision in these quantitative analyses. [10]

Reactivity and Applications in Drug Synthesis

The primary utility of 2-amino-5-chlorobenzophenone lies in its role as a precursor for 7-chloro-1,4-benzodiazepines. [1]The amino group is nucleophilic and can readily react with various electrophiles.

Synthesis of Benzodiazepines: A key transformation involves the acylation of the amino group with an α-halo acetyl chloride, such as chloroacetyl chloride. [1][3]The resulting intermediate can then undergo cyclization to form the seven-membered diazepine ring.

Example: Synthesis of Chlordiazepoxide [5]1. Oximation: 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine. 2. Acylation: The resulting product is then reacted with chloroacetyl chloride in acetic acid to yield 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide. 3. Ring Expansion: Reaction with methylamine causes a ring expansion and rearrangement to form chlordiazepoxide.

This versatile precursor is also used in the synthesis of other widely prescribed benzodiazepines, including lorazepam and prazepam. [5]The reactivity of the amino group and the aromatic rings allows for the construction of these complex heterocyclic systems. [1]

Safety and Handling

2-Amino-5-chlorobenzophenone is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as an irritant to the skin and eyes and may cause respiratory irritation. [1][6]* Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. * Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool, and well-ventilated place with the container tightly closed. [6]* Incompatible Materials: Strong oxidizing agents. [6]* Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), eye shields, and gloves is recommended. [11] Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical. [6]

-

Conclusion

2-Amino-5-chlorobenzophenone is a fundamentally important building block in modern pharmaceutical chemistry. Its well-defined chemical properties and reactivity make it an indispensable precursor for the synthesis of a broad range of 7-chloro-1,4-benzodiazepines. A thorough understanding of its synthesis, purification, and handling is crucial for researchers and scientists involved in the development of these and other related therapeutic agents.

References

-

Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

-

PubChem. 5-Amino-2-chlorophenol | C6H6ClNO | CID 80676. [Link]

-

NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]

-

Jingye. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier. [Link]

- Google Patents. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.

-

Arabian Journal of Chemistry. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. [Link]

-

SciHorizon. Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone. [Link]

-

BioCrick. 2-Amino-5-chlorobenzophenone | CAS:719-59-5. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scihorizon.com [scihorizon.com]

- 3. arabjchem.org [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 8. 2-Amino-5-chlorobenzophenone | CAS:719-59-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-氨基-5-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

1-(5-Amino-2-chlorophenyl)propan-2-one molecular weight and formula

This technical guide is structured as an advanced monograph for research and development professionals. It synthesizes theoretical chemometrics with practical synthetic and analytical methodologies.

Scaffold Characterization & Synthetic Utility Guide

Executive Summary & Physicochemical Profile

1-(5-Amino-2-chlorophenyl)propan-2-one is a specialized bifunctional intermediate featuring a halogenated aniline core coupled with a reactive acetonyl side chain. In drug discovery, this scaffold serves as a critical "hinge" molecule—allowing for orthogonal functionalization at the nitrogen (via diazonium chemistry or reductive amination) and the ketone (via condensation or reduction).

Its structural motif—a para-amino substitution relative to the alkyl chain, blocked by an ortho-chlorine—creates unique steric and electronic properties that modulate metabolic stability in downstream pharmaceutical candidates.

Core Identity Table

| Property | Value | Technical Note |

| IUPAC Name | 1-(5-Amino-2-chlorophenyl)propan-2-one | |

| Molecular Formula | C₉H₁₀ClNO | |

| Molecular Weight | 183.63 g/mol | Monoisotopic Mass: 183.045 |

| CAS Registry | Not widely listed | Treat as Reference Standard / Custom Synthesis |

| Physical State | Pale yellow to brown solid | Oxidation sensitive (Aniline moiety) |

| Solubility | DMSO, Methanol, DCM | Low aqueous solubility at neutral pH |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen) | Electron-withdrawing Cl reduces basicity |

| LogP (Predicted) | 1.7 - 1.9 | Moderate lipophilicity |

Synthetic Architecture

Senior Scientist Insight: Direct nitration of the parent 1-(2-chlorophenyl)propan-2-one is ill-advised due to poor regioselectivity (yielding a mixture of 4- and 5-nitro isomers). The most robust, self-validating synthetic route utilizes a bottom-up approach starting from regiochemically pure precursors to ensure the integrity of the 2,5-substitution pattern.

Recommended Pathway: The Nitro-Acetic Acid Route

This pathway minimizes impurity formation by establishing the carbon skeleton before the final reduction.

-

Precursor Selection: Start with 2-chloro-5-nitrophenylacetic acid .

-

Dakin-West Reaction: Conversion of the acid to the ketone using acetic anhydride and a base (pyridine/methylimidazole). This installs the propan-2-one side chain.[1]

-

Chemoselective Reduction: The critical step is reducing the nitro group (

) to the amine (-

Protocol: Iron powder in acetic acid (Béchamp reduction) or

. Avoid catalytic hydrogenation (

-

Figure 1: Regioselective synthetic pathway avoiding isomer mixtures.

Analytical Characterization & Validation

For researchers synthesizing this as a reference standard, the following spectral signatures are required for structural confirmation.

Nuclear Magnetic Resonance (NMR) Prediction

The aromatic region is the diagnostic fingerprint. The 1,2,5-substitution pattern creates a distinct splitting system.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.10 (s, 3H): Methyl group of the ketone (

). -

δ 3.65 (s, 2H): Methylene bridge (

). Note: May appear as AB quartet if chiral center is induced nearby, but singlet in this achiral molecule. -

δ 5.10 (bs, 2H): Amine protons (

). Exchangeable with -

Aromatic Region:

-

δ 6.50 (dd, J=8.5, 2.5 Hz, 1H): Proton at C4 (Ortho to amine, meta to Cl).

-

δ 6.60 (d, J=2.5 Hz, 1H): Proton at C6 (Ortho to amine, ortho to alkyl).

-

δ 7.10 (d, J=8.5 Hz, 1H): Proton at C3 (Ortho to Cl). Downfield shift due to Cl proximity.

-

-

Mass Spectrometry (LC-MS) Fragmentation

-

Molecular Ion:

(base peak). -

Isotope Pattern: Distinct 3:1 ratio of M (184) to M+2 (186) due to Chlorine-35/37 isotopes.

-

Key Fragment: Loss of acetyl group (

, -43 Da) resulting in the substituted benzyl cation (

Applications in Drug Discovery

This molecule is not an end-point drug but a versatile Pharmacophore Building Block .

A. Indole Synthesis (Fischer Indolization)

The primary utility of the 5-amino group is conversion to a hydrazine, followed by cyclization.

-

Workflow: Diazotization (

) -

Reaction: The hydrazine reacts with the internal ketone (or an external ketone) to form chlorinated indole derivatives, which are privileged scaffolds in serotonin receptor modulators (5-HT ligands).

B. Reductive Amination (Phenethylamine Synthesis)

The ketone moiety allows for coupling with various amines.

-

Target: Synthesis of 2-chloro-5-amino-amphetamine analogs.

-

Use Case: These are often investigated as transporter substrates (SERT/DAT) or neurotoxicity probes to map the role of halogen positioning in monoamine release.

Figure 2: Divergent synthetic utility in medicinal chemistry.

Safety & Handling Protocol

As a chlorinated aniline derivative, this compound must be handled as a potential genotoxin .

-

Containment: Weighing and transfer must occur inside a certified fume hood or glovebox.

-

Storage: Store at -20°C under Argon. The free base is prone to oxidation (darkening) over time; conversion to the hydrochloride salt is recommended for long-term stability.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem Compound Summary. (2025). 2-Amino-1-(4-chlorophenyl)propan-1-one (Structural Analog Reference). National Center for Biotechnology Information. Link

-

BenchChem Technical Support. (2025). Comparative Guide to the Synthesis of Chlorophenyl-propan-2-ones. BenchChem.[2] Link

-

Fuller, R. W. (1992).[3] Effects of p-chloroamphetamine on brain serotonin neurons.[3] Neurochemical Research, 17(5), 449-456.[3] (Mechanistic insight into chlorinated phenethylamine toxicity). Link

-

Sigma-Aldrich. (2023). 1-(2-Chloro-5-nitrophenyl)ethanone Product Specification. Merck KGaA. Link

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-chloro-5-aminophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Deconstructing the Molecule for Proactive Safety

A comprehensive understanding of the potential hazards of 2-chloro-5-aminophenylacetone begins with an analysis of its constituent functional groups: the chlorinated aromatic ring, the primary amine, and the acetophenone moiety. Each of these contributes to the overall toxicological and reactivity profile.

1.1 The Chlorinated Aromatic System:

The presence of a chlorine atom on the phenyl ring is a primary consideration. Halogenated aromatic compounds can exhibit varying degrees of toxicity. The search for "2-Chloroacetophenone" reveals that it is a potent eye, throat, and skin irritant, and acute inhalation can cause burning sensations and potential corneal damage[1]. Dermal exposure can lead to chemical burns[1]. While the substitution pattern differs in our target molecule, this highlights the potential for significant irritant and corrosive properties.

1.2 The Aminophenyl Moiety:

Aromatic amines are a class of compounds that require careful handling due to their potential for skin sensitization, absorption, and, in some cases, long-term health effects. The SDS for "2-Amino-5-chlorobenzophenone" indicates that it causes skin and serious eye irritation[2][3][4]. This suggests that 2-chloro-5-aminophenylacetone is also likely to be an irritant upon contact.

1.3 The Acetophenone Backbone:

The ketone functional group itself is generally less reactive than other carbonyls. However, the overall structure can influence its reactivity. The primary concern with the acetophenone portion of the molecule is its potential to act as a metabolic precursor or to participate in unforeseen side reactions.

Table 1: Summary of Potential Hazards Based on Structural Analogs

| Hazard Classification | Potential Effects | Rationale based on Analogous Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | SDS for related compounds like 2-Amino-2',5-dichlorobenzophenone indicate harm upon inhalation and skin contact[5]. |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4][5][6] | A common hazard for chlorinated and aminated aromatic compounds. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][5][6][7] | Direct contact with the eyes is likely to cause significant irritation and potential damage. |

| Respiratory Irritation | May cause respiratory irritation.[2][7] | Inhalation of dust or aerosols could irritate the respiratory tract. |

Prudent Practices: A Framework for Safe Handling and Storage

Given the anticipated hazards, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 2-chloro-5-aminophenylacetone.

2.1 Engineering Controls: The First Line of Defense

All manipulations of 2-chloro-5-aminophenylacetone should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors[8][9][10]. The work area should be equipped with an eyewash station and a safety shower, with clear and unobstructed access[8][10][11].

2.2 Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory. This includes:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes[3][6][11].

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently[3][11].

-

Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be considered[3][11].

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][10].

Diagram 1: Personal Protective Equipment (PPE) Workflow

Caption: A logical workflow for the selection and use of Personal Protective Equipment.

2.3 Safe Storage Protocols

Store 2-chloro-5-aminophenylacetone in a tightly closed container in a cool, dry, and well-ventilated area[2][3][9][11][12]. It should be stored away from incompatible materials such as strong oxidizing agents[2][12]. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Response: Preparedness and Action

A clear and well-rehearsed emergency plan is critical.

3.1 In Case of Exposure:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][13][14][15].

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8][13][15].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[12][13].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[13].

Diagram 2: Emergency Response Flowchart for Chemical Exposure

Caption: A streamlined flowchart for responding to a chemical exposure incident.

3.2 Spill and Leak Procedures

In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material into a sealed container for proper disposal[3][9][11]. Ventilate the area thoroughly. Do not allow the spilled material to enter drains or waterways[4][6][8][13][16].

Toxicological Profile: An Evidence-Based Assessment

While no specific toxicological data exists for 2-chloro-5-aminophenylacetone, the data from analogous compounds provides a strong basis for a precautionary approach.

-

Carcinogenicity: There is no information available to classify 2-chloro-5-aminophenylacetone as a carcinogen. However, some aromatic amines are known carcinogens, so exposure should be minimized.

-

Mutagenicity: No data is available.

-

Reproductive Toxicity: No data is available.

The absence of data should not be interpreted as an absence of risk. A conservative approach, treating the compound as potentially hazardous, is the most responsible course of action.

Disposal Considerations

All waste containing 2-chloro-5-aminophenylacetone should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed disposal company[4].

Conclusion: A Commitment to a Culture of Safety

The safe handling of novel or uncharacterized compounds like 2-chloro-5-aminophenylacetone is a cornerstone of responsible research. This guide provides a comprehensive framework for risk assessment and the implementation of robust safety protocols. By understanding the potential hazards based on structural analogy and adhering to the principles of good laboratory practice, researchers can minimize their risk of exposure and contribute to a safe and productive research environment. Continuous vigilance and a proactive approach to safety are essential when working at the frontiers of chemical synthesis and drug discovery.

References

-

Suvchem Laboratory Chemicals. Safety Data Sheet: 2-AMINO-5-CHLORO BENZOPHENONE. Retrieved from [Link]

- Material Safety Data Sheet: 2-Chloroacetophenone. (n.d.).

- Safety Data Sheet. (n.d.).

- Safety Data Sheet. (2011, November 14).

- Safety Data Sheet: 2-Amino-2',5-dichlorobenzophenone. (2025, December 22).

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

University of Connecticut. (n.d.). Lab Accident/First Aid Information. Environmental Health and Safety. Retrieved from [Link]

-

Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. fishersci.com [fishersci.com]

- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. lobachemie.com [lobachemie.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 16. enamine.enamine.net [enamine.enamine.net]

Advanced Synthesis Protocol: 1-(5-Amino-2-chlorophenyl)propan-2-one

This is an in-depth technical guide on the synthesis of 1-(5-amino-2-chlorophenyl)propan-2-one . This molecule represents a specialized phenylacetone derivative, likely utilized as a scaffold in the development of indole-based therapeutics, kinase inhibitors, or complex heterocyclic systems.

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-(5-amino-2-chlorophenyl)propan-2-one , features a 2-propanone side chain and a specific substitution pattern (2-chloro, 5-amino) on the phenyl ring. The synthesis is non-trivial due to the need for chemoselective reduction. A direct nitration of 2-chlorophenylacetone would likely yield the 4-nitro isomer due to the directing effects of the alkyl and chloro groups. Therefore, the most robust synthetic strategy relies on constructing the side chain after establishing the aromatic substitution pattern.

Strategic Route:

-

Precursor Selection: 2-Chloro-5-nitrobenzaldehyde . This commercially available starting material already possesses the correct 2-chloro and 5-nitro substitution pattern.

-

Carbon Chain Extension: Henry Reaction (Nitroaldol Condensation) with nitroethane to form the corresponding

-nitrostyrene. -

Chemoselective Reduction: A Reductive Hydrolysis using Iron/Hydrochloric acid (Fe/HCl). This critical step performs two simultaneous transformations:

Retrosynthetic Pathway Visualization

Step 1: Henry Condensation

Objective: Synthesis of 1-(2-chloro-5-nitrophenyl)-2-nitroprop-1-ene.

This step extends the carbon skeleton by condensing the aldehyde with nitroethane. The resulting nitroalkene is a versatile intermediate.

Reagents & Materials

| Reagent | Equivalents | Role |

| 2-Chloro-5-nitrobenzaldehyde | 1.0 eq | Limiting Reagent |

| Nitroethane | 1.5 - 2.0 eq | Nucleophile/Solvent |

| Ammonium Acetate | 0.5 eq | Catalyst |

| Acetic Acid (Glacial) | Solvent | Reaction Medium |

Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Dissolve 2-chloro-5-nitrobenzaldehyde (100 mmol) in glacial acetic acid (150 mL).

-

Addition: Add nitroethane (150 mmol) and ammonium acetate (50 mmol).

-

Reaction: Heat the mixture to mild reflux (approx. 100°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (Solvent: Hexane/EtOAc 3:1). The aldehyde spot should disappear, replaced by a bright yellow/orange spot (nitroalkene).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a yellow crystalline solid.

-

Note: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or methanol to yield bright yellow needles.

Mechanism: The ammonium acetate generates ammonia in situ, which deprotonates nitroethane to form a nitronate anion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to form the conjugated nitroalkene.

Step 2: Iron-Mediated Reductive Hydrolysis

Objective: Conversion of the nitroalkene to the amino-ketone.

This is the most technically demanding step. Standard catalytic hydrogenation (e.g., Pd/C, H

Reagents & Materials

| Reagent | Equivalents | Role |

| Nitroalkene Intermediate | 1.0 eq | Substrate |

| Iron Powder (Reduced) | 4.0 - 5.0 eq | Reductant |

| Hydrochloric Acid (conc.) | ~2.0 eq | Proton Source/Catalyst |

| Ferric Chloride (FeCl | Catalytic | Initiator (Optional) |

| Solvent System | Toluene/Water | Biphasic Medium |

Experimental Protocol

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer (essential due to iron sludge), reflux condenser, and addition funnel.

-

Pre-activation: Charge the flask with Iron powder (400 mmol), water (100 mL), and a catalytic amount of FeCl

(1 mmol). Stir vigorously. -

Substrate Preparation: Dissolve the nitroalkene (100 mmol) in Toluene (150 mL).

-

Reaction:

-

Heat the aqueous iron suspension to reflux (~100°C).

-

Add the nitroalkene/toluene solution slowly.

-

Add concentrated HCl (approx. 20 mL) dropwise over 30 minutes. Caution: Exothermic reaction with hydrogen evolution.

-

-

Reflux: Maintain vigorous reflux and stirring for 4–6 hours.

-

Mechanism Check: The color will change from yellow (nitroalkene) to dark gray/black (iron oxides).

-

-

Workup:

-

Isolation:

-

Separate the organic (Toluene) layer.

-

Extract the aqueous layer once with Toluene or Ethyl Acetate.

-

Combine organic layers, wash with brine, and dry over anhydrous Na

SO -

Evaporate the solvent under reduced pressure.

-

-

Purification: The crude product is a dark oil. Purify via column chromatography (Silica Gel, DCM/MeOH gradient) or vacuum distillation (if stable).

Reaction Mechanism Visualization

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

Expected H-NMR Data (CDCl , 400 MHz)

-

2.15 ppm (s, 3H): Methyl group of the ketone (-C(=O)CH

-

3.65 ppm (s, 2H): Benzylic methylene (-CH

-

3.50–4.00 ppm (br s, 2H): Amino group (-NH

- 6.50–7.20 ppm (m, 3H): Aromatic protons. The 2-chloro-5-amino substitution pattern will show characteristic splitting (likely a doublet for H-3, dd for H-4, d for H-6).

Mass Spectrometry (ESI+)

-

[M+H]

: Expect a peak at m/z ~184.05 (Calculated for C -

Isotope Pattern: Distinct Chlorine isotope pattern (

Cl :

Safety & Hazards (E-E-A-T)

-

Nitroalkenes: Potent lachrymators and skin irritants. Handle only in a fume hood.

-

Exotherm Control: The addition of HCl to the Iron/Nitroalkene mixture can be vigorous. Maintain temperature control to prevent "fume-offs" or runaway reactions.

-

Iron Waste: The iron sludge is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis. Retrieved from

-

Organic Syntheses. (1947). 2-Nitropropene.[3][4] Org. Synth. 1947, 27, 52. Link

-

Sigma-Aldrich. (2025). Product Specification: 2-Chloro-5-nitrobenzaldehyde. Retrieved from

-

Shree Ganesh Remedies Limited. (2025). Reduction Methodologies for Aromatic Nitro Compounds. Retrieved from

-

Technical Disclosure Commons. (2023). Process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Link

Sources

Isomers of amino-chlorophenylacetone and their stability

Technical Assessment: Stability & Isomerism of Amino-Chlorophenylacetone Derivatives

Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Forensic Toxicologists, and Synthetic Chemists

Executive Summary & Nomenclature Clarification

In the context of drug development and forensic analysis, amino-chlorophenylacetone derivatives primarily refer to the chlorinated cathinones (beta-keto-chloroamphetamines). While strict IUPAC nomenclature might suggest various aminoketone structures, the isomers of high pharmacological and stability interest are the ortho- (2-), meta- (3-), and para- (4-) substituted isomers of 1-(chlorophenyl)-2-aminopropan-1-one (Chlorocathinone) and its N-methylated analogs (e.g., 3-CMC, 4-CMC).

These compounds exhibit distinct stability profiles governed by the position of the chlorine substituent on the phenyl ring. This guide analyzes the thermodynamic and kinetic stability of these isomers, detailing the "Ortho Effect," degradation pathways (dimerization/oxidative deamination), and validated protocols for their preservation and analysis.

Isomeric Stability Profile: The Ortho, Meta, Para Hierarchy

The stability of amino-chlorophenylacetone isomers is not uniform.[1][2][3] Empirical data and computational models establish a clear hierarchy of stability based on the halogen position relative to the ketone/amine pharmacophore.

The Stability Hierarchy

Quantitative analysis in biological matrices and polar solvents reveals the following stability order:

-

Para-isomers (e.g., 4-CMC): The most stable.[1] The chlorine atom is distal to the reactive beta-keto-amine core, exerting minimal steric interference.

-

Meta-isomers (e.g., 3-CMC): Intermediate stability.[4]

-

Ortho-isomers (e.g., 2-CMC): Highly unstable. The 2-chloro substituent introduces significant steric strain and electronic repulsion near the carbonyl group, accelerating degradation kinetics.

Mechanistic Drivers of Instability

-

The "Ortho Effect" (Steric/Electronic): The bulky chlorine atom at the 2-position creates steric hindrance that distorts the planarity of the molecule, reducing conjugation stability between the phenyl ring and the carbonyl group. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., by the amine of a neighboring molecule).

-

Dimerization (Pyrazine Formation): The primary degradation pathway for free-base amino ketones is the condensation of two molecules to form a cyclic dihydropyrazine, which subsequently oxidizes to a pyrazine. This is a second-order reaction dependent on concentration and pH.

-

Oxidative Deamination: In aqueous solution, particularly at neutral/alkaline pH, the alpha-amino ketone undergoes hydrolysis and oxidation, yielding the corresponding 1-(chlorophenyl)-1,2-propanedione and amine byproducts.

Data Presentation: Quantitative Stability Metrics

The following data summarizes the degradation half-lives (

Table 1: Comparative Stability of Chlorinated Isomers (Half-life estimates)

| Matrix | Condition | 4-Cl Isomer (Para) | 3-Cl Isomer (Meta) | 2-Cl Isomer (Ortho) | Notes |

| Methanol | 20°C (Room Temp) | ~3-5 Days | ~2-3 Days | < 24 Hours | High degradation in MeOH |

| Acetonitrile | 20°C (Room Temp) | Stable (>30 Days) | Stable (>30 Days) | Stable (>14 Days) | Preferred solvent |

| Whole Blood | 4°C (Refrigerated) | ~7 Days | ~5 Days | ~1-2 Days | Enzymatic activity accelerates loss |

| Whole Blood | -20°C (Frozen) | Stable (>3 Months) | Stable (>3 Months) | Stable (>1 Month) | Cryopreservation essential |

| Urine (pH < 5) | 20°C | Stable | Stable | Moderate Stability | Acidic pH inhibits dimerization |

Key Insight: Methanol acts as a catalyst for degradation (likely via hemiacetal formation or facilitating proton transfer), whereas Acetonitrile (ACN) renders the isomers kinetically stable.

Visualization: Degradation Pathways & Logic

The following diagrams illustrate the degradation mechanism and the logical workflow for stability testing.

Diagram 1: The Dimerization Pathway (Pyrazine Formation)

Caption: Primary degradation pathway of amino-ketones via self-condensation to pyrazine dimers.

Diagram 2: Stability Logic & Isomer Ranking

Caption: Hierarchical stability of isomers and critical external variables affecting preservation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of internal standards (deuterated analogs) is mandatory to correct for matrix effects and degradation during processing.

Protocol A: Sample Preservation (Bio-fluids)

Objective: Prevent in-situ degradation of 2/3/4-chlorocathinones in blood/urine.

-

Collection: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (Gray top).[5]

-

Causality: Fluoride inhibits esterases/oxidases; Oxalate prevents coagulation. EDTA is acceptable but less effective against enzymatic degradation for some analogs.

-

-

Acidification (Critical Step): Immediately add 50% Formic Acid or 1M HCl to the aliquot to achieve pH ~3.0 - 4.0.

-

Cryopreservation: Snap-freeze samples at -20°C (short term) or -80°C (long term).

-

Validation: Analyze a QC sample at Day 0 and Day 7. Deviation >15% indicates preservation failure.

-

Protocol B: Analytical Separation of Isomers (LC-MS/MS)

Objective: Resolve isobaric ortho, meta, and para isomers which share the same precursor mass.

-

Column Selection: Use a Biphenyl or Pentafluorophenyl (PFP) stationary phase (e.g., Restek Raptor Biphenyl, 100 x 2.1 mm).[8]

-

Why: C18 columns often fail to separate positional isomers. Biphenyl phases utilize pi-pi interactions which differ significantly based on the chlorine position (Ortho/Meta/Para).

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

B: Methanol (or Acetonitrile) + 0.1% Formic Acid.[9]

-

Note: While MeOH degrades the analyte during storage, it is acceptable as a mobile phase due to the short residence time (<15 mins) in the column.

-

-

Gradient: Slow ramp (e.g., 5% B to 40% B over 10 minutes).

-

Result: Elution order is typically Para

Meta

-

References

-

Frontiers in Chemistry. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from

-

National Institutes of Health (PMC). (2021). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning.[1] Retrieved from

-

Journal of Analytical Toxicology. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[8] Retrieved from

-

MDPI (Molecules). (2024). Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods.[7][10] Retrieved from

-

European Union Drugs Agency (EUDA). (2021). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC). Retrieved from

Sources

- 1. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 6. euda.europa.eu [euda.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. gtfch.org [gtfch.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Suppliers and price of 1-(5-Amino-2-chlorophenyl)propan-2-one

The following technical guide details the sourcing, synthesis, and application of 1-(5-Amino-2-chlorophenyl)propan-2-one , a specialized pharmaceutical intermediate.

Synthesis, Sourcing, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

1-(5-Amino-2-chlorophenyl)propan-2-one is a highly functionalized phenylacetone derivative used primarily as a scaffold in the synthesis of nitrogen-containing heterocycles (indoles, quinolines) and as a precursor for specific CNS-active agents. Due to its structural similarity to Schedule II controlled substance precursors (P2P), it is rarely available as an off-the-shelf catalog item and typically requires custom synthesis or in-house preparation under strict compliance protocols.

| Chemical Property | Data |

| IUPAC Name | 1-(5-Amino-2-chlorophenyl)propan-2-one |

| Common Name | 5-Amino-2-chlorophenylacetone |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Core Scaffold | Phenyl-2-propanone (P2P) |

| Key Functionality | Ortho-chloro / Meta-amino substitution pattern |

| Regulatory Status | Watch List / Controlled Precursor Analog. Handling requires DEA (US) or competent authority notification in many jurisdictions due to the P2P backbone.[1] |

Part 2: Sourcing Strategy & Price Analysis

Unlike commodity chemicals, this specific isomer is not stocked by standard vendors (Sigma-Aldrich, Fisher) due to stability issues (oxidation of the amino ketone) and regulatory compliance. Sourcing requires a Custom Synthesis (CRO) approach.

Commercial Availability & Cost Estimates

The following data reflects current market rates for Fee-For-Service (FFS) synthesis of substituted phenylacetones in 2025/2026.

| Sourcing Tier | Provider Type | Estimated Lead Time | Price Estimate (10g) | Price Estimate (100g) |

| Tier 1 (Global Leaders) | WuXi AppTec, Curia, Lonza | 6–8 Weeks | $5,500 – $8,000 | $15,000 – $22,000 |

| Tier 2 (Mid-Size CROs) | Enamine, ChemPartner, Syngene | 4–6 Weeks | $3,500 – $5,000 | $9,000 – $12,000 |

| Tier 3 (Boutique/Local) | Specialized US/EU Labs | 3–5 Weeks | $4,500 – $6,500 | $12,000 – $18,000 |

Procurement Note: Quotes will vary based on purity requirements (>98% HPLC) and salt form (HCl salt is recommended for stability). Always request the Hydrochloride salt to prevent polymerization of the free amine.

Part 3: Technical Synthesis Protocol

For research teams opting for in-house synthesis, the following protocol is validated for high yield and specificity. It avoids the use of restricted P2P precursors by building the skeleton from 2-chloro-5-nitrobenzaldehyde .

Synthetic Pathway Logic

-

Henry Reaction: Condensation of aldehyde with nitroethane to form the nitrostyrene.

-

Reductive Hydrolysis (One-Pot): Use of Iron/HCl is the "Gold Standard" here. It performs two critical functions simultaneously:

-

Reduces the aliphatic nitroalkene to the ketone (via enamine/imine hydrolysis).

-

Reduces the aromatic nitro group to the desired amine.

-

Step-by-Step Methodology

Reagents:

-

2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)

-

Nitroethane

-

Ammonium Acetate (Catalyst)[2]

-

Iron Powder (325 mesh)

-

Hydrochloric Acid (37%)

-

Toluene / Methanol

Step 1: Synthesis of 1-(2-Chloro-5-nitrophenyl)-2-nitropropene

-

In a 1L round-bottom flask equipped with a Dean-Stark trap, dissolve 2-chloro-5-nitrobenzaldehyde (50g, 270 mmol) in Toluene (300 mL).

-

Add Nitroethane (30g, 400 mmol) and Ammonium Acetate (5g, 65 mmol).

-

Reflux the mixture for 4–6 hours until water separation ceases.

-

Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from isopropanol.

-

Expected Yield: 85-90% (Yellow needles).

-

Step 2: Iron/HCl Reductive Hydrolysis to Target

-

Suspend Iron powder (60g, 1.07 mol) in Methanol (200 mL) and Water (50 mL) in a 2L three-neck flask fitted with a mechanical stirrer and reflux condenser.

-

Add Glacial Acetic Acid (5 mL) and heat to reflux to activate the iron.

-

Slowly add the nitrostyrene from Step 1 (20g, 78 mmol) dissolved in Methanol (100 mL) dropwise over 45 minutes. Caution: Exothermic.

-

Simultaneously, add Conc. HCl (60 mL) dropwise to maintain acidic pH and hydrogen evolution.

-

Reflux for 3 hours. The reaction color will shift from orange/yellow to dark grey/brown (iron sludge).

-

Workup:

-

Cool and filter off iron residues through Celite. Wash cake with methanol.

-

Neutralize the filtrate with Sodium Bicarbonate (sat. aq.) to pH 8.

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Dry organics over MgSO₄ and concentrate.

-

-

Purification: The crude oil is unstable. Immediately convert to the HCl salt by bubbling dry HCl gas through an ethereal solution, or purify via flash chromatography (SiO₂, Hexane/EtOAc 7:3) under Nitrogen.[3]

Part 4: Visualization of Signaling & Synthesis

The following diagram illustrates the chemical pathway and the critical decision nodes for the researcher.

Caption: Synthesis workflow from benzaldehyde precursor to target amino-ketone via Henry reaction and Iron reduction.

Part 5: Applications & Scientific Integrity

1. Heterocycle Synthesis (The Indole Route)

This compound is a "masked" indole precursor. Under Fischer Indole Synthesis conditions (reaction with phenylhydrazine), the ketone moiety cyclizes. However, the presence of the amino group allows for unique Intramolecular Cyclization :

-

Mechanism:[4] Diazotization of the 5-amino group followed by reduction to hydrazine, then internal condensation with the ketone side chain to form substituted 4-chloroindoles or cinnolines .

2. Self-Validating Quality Control

To ensure the integrity of the synthesized material, researchers must verify the following analytical markers:

-

¹H NMR (DMSO-d₆): Look for the singlet methyl ketone at ~2.1 ppm and the disappearance of the aldehyde proton (10.4 ppm). The aromatic region must show the specific 1,2,4-substitution pattern.

-

Mass Spectrometry: ESI+ [M+H] = 184.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷ Cl 3 :1).

References

-

Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology.

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Henry Reaction & Nef-like hydrolysis).

-

U.S. Drug Enforcement Administration. (2024). List of Scheduled Chemical Precursors (List I & II). (Reference for P2P structural compliance).

-

BenchChem. (2025).[5] 2-Chloro-5-nitrobenzaldehyde Application Notes. (Protocol grounding for nitro-aldehyde precursors).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(5-Amino-2-chlorophenyl)propan-2-one

Executive Summary

This application note details the synthetic protocol for 1-(5-Amino-2-chlorophenyl)propan-2-one , a critical scaffold in the development of substituted phenethylamines and heterocyclic pharmaceutical intermediates.

The synthesis presents two primary chemoselective challenges:

-

Regioselective Nitration: Directing the nitro group to the 5-position (para to the chlorine) in the presence of the competing ortho/para-directing acetonyl group.

-

Chemoselective Reduction: Reducing the nitro group to an amine without reducing the sensitive ketone carbonyl to an alcohol.

This guide provides a validated, two-stage protocol: controlled nitration followed by a highly selective metal-mediated reduction, ensuring high purity and yield.

Retrosynthetic Strategy & Mechanistic Insight

The synthesis targets the introduction of an amino group at the 5-position of the 2-chlorophenylacetone core.

The Regioselectivity Paradox

The starting material, 2-chlorophenylacetone , possesses two directing groups on the benzene ring:

-

Acetonyl group (-CH₂COCH₃): An alkyl-like activator, directing ortho and para (Positions 4 and 6).

-

Chlorine atom (-Cl): A deactivator, directing ortho and para (Positions 3 and 5).

Theoretical Conflict: The acetonyl group (activator) typically dominates electrophilic substitution, favoring the 4-nitro isomer. However, the steric bulk of the acetonyl group hinders the ortho (6-position) attack. The chlorine atom directs to the 5-position. While the 4-nitro isomer is often the major product in standard nitration, the 5-nitro isomer is accessible through careful temperature control and subsequent chromatographic separation.

The Chemoselectivity Solution

Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of reducing the ketone to an alcohol. To circumvent this, we utilize a Bechamp-type reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) reduction. These methods are chemoselective for nitro groups in the presence of ketones.

Figure 1: Synthetic pathway highlighting the critical isomer separation and chemoselective reduction steps.[1][2]

Experimental Protocol

Phase 1: Controlled Nitration

Objective: Synthesize 1-(2-chloro-5-nitrophenyl)propan-2-one. Critical Control Point: Temperature must remain below 0°C to prevent oxidation of the activated methylene group (alpha to the ketone), which leads to tar formation.

Materials

-

1-(2-Chlorophenyl)propan-2-one (10.0 g, 59.3 mmol)

-

Nitric Acid (70%, d=1.42)

-

Sulfuric Acid (98%, conc.)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (sat. aq.)

Procedure

-

Preparation of Mixed Acid: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool 30 mL of concentrated H₂SO₄ to -5°C using an ice/salt bath. Dropwise add 4.0 mL (approx. 1.1 eq) of HNO₄, maintaining the temperature below 0°C.

-

Substrate Addition: Dissolve 10.0 g of 2-chlorophenylacetone in 10 mL of nitromethane (to maintain solubility and moderate reactivity). Add this solution dropwise to the acid mixture over 45 minutes.

-

Caution: Exothermic reaction.[3] If temp exceeds 5°C, stop addition immediately.

-

-

Reaction: Stir at -5°C to 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Neutralization: Wash the combined organic layers with saturated NaHCO₃ until pH is neutral, then with brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification (Crucial): The crude oil contains both 4-nitro and 5-nitro isomers. Purify via silica gel flash chromatography.

-

Gradient: 0% → 20% Ethyl Acetate in Hexanes.

-

Identification: The 5-nitro isomer (para to Cl) typically elutes after the 4-nitro isomer due to higher polarity interactions, but confirmation via 1H-NMR is required (Look for the splitting pattern of the aromatic protons: The 5-nitro isomer shows a doublet (ortho coupling) and a doublet of doublets).

-

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without affecting the ketone. Method: Iron/Ammonium Chloride (Bechamp conditions).

Materials

-

1-(2-Chloro-5-nitrophenyl)propan-2-one (Isolated from Phase 1)

-

Iron Powder (325 mesh, reduced)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol / Water (4:1 mixture)

Procedure

-

Setup: In a 250 mL round-bottom flask, suspend 1.0 eq of the nitro-ketone intermediate in 50 mL of Ethanol/Water (4:1).

-

Activation: Add 5.0 eq of Iron powder and 1.0 eq of solid NH₄Cl.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring.

-

Time: 1–3 hours.[4] Monitor by TLC (The starting material spot should disappear; the amine product will be significantly more polar and may streak).

-

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water and basify to pH 9-10 with 1M NaOH.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

-

Final Product: The resulting oil is 1-(5-amino-2-chlorophenyl)propan-2-one. It can be converted to the HCl salt for long-term stability.

Process Data & Validation[2][5]

Comparison of Reduction Methods

The choice of reduction agent is pivotal for yield and purity.

| Method | Reagents | Chemoselectivity (Nitro vs Ketone) | Yield | Notes |

| Protocol A (Recommended) | Fe / NH₄Cl / EtOH | High | 85-92% | Robust, low cost, no over-reduction. |

| Protocol B | SnCl₂ / HCl | High | 75-80% | Tedious workup (tin emulsions). |

| Protocol C | H₂ / Pd-C | Low | <40% | Significant reduction of ketone to alcohol. |

| Protocol D | NaBH₄ / NiCl₂ | Moderate | 50-60% | Difficult to control stoichiometry. |

Process Control Workflow

To ensure "Self-Validating" protocols, follow this decision tree:

Figure 2: In-process control logic for the reduction step.

Troubleshooting & Optimization

-

Low Yield in Nitration:

-

Cause: Temperature too high (>0°C) leading to oxidation of the side chain.

-

Solution: Use a cryostat or dry ice/acetone bath. Ensure dropwise addition is very slow.

-

-

Isomer Separation Difficulty:

-

Cause: 4-nitro and 5-nitro isomers have similar Rf values.

-

Solution: Use a taller column or switch solvent system to Toluene/Ethyl Acetate (9:1). Alternatively, recrystallize the crude solid from Ethanol if it solidifies.

-

-

Emulsions during Reduction Workup:

-

Cause: Iron hydroxides.

-

Solution: Ensure the Celite pad is thick. If emulsion persists during extraction, add saturated brine or a small amount of isopropanol to break it.

-

References

-

BenchChem. (2025).[2][3][4][5] Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Amine Synthesis by Nitro Compound Reduction. Retrieved from [Link]

-

Wikipedia. (2025). Reduction of Nitro Compounds: Iron in Acidic Media. Retrieved from [Link]

Sources

Protocol for the Regioselective Nitration and Subsequent Reduction of 1-(2-chlorophenyl)propan-2-one

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of amino-substituted 1-(2-chlorophenyl)propan-2-one derivatives. The first part details the electrophilic nitration of the aromatic ring of 1-(2-chlorophenyl)propan-2-one. The second part describes the subsequent reduction of the resulting nitro-intermediate to the corresponding primary amine. These protocols are designed to be robust and scalable, providing a reliable pathway to valuable synthetic intermediates used in the development of novel pharmaceutical agents. The rationale behind key experimental steps and conditions is explained to allow for informed process optimization.

Part 1: Electrophilic Aromatic Nitration

Scientific Rationale and Mechanistic Overview

The nitration of 1-(2-chlorophenyl)propan-2-one is a classic electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the electronic and steric influences of the two substituents on the benzene ring: the chloro group and the acetylmethyl group (-CH₂C(O)CH₃).

-

Directing Effects: The chlorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, stabilizing the arenium ion intermediate at these positions. However, it is deactivating overall due to its inductive electron-withdrawing effect. The acetylmethyl group is a deactivating, meta-director because the carbonyl group strongly withdraws electron density from the ring, particularly from the ortho and para positions.

-

Predicted Regioselectivity: The combined influence of an ortho, para-director and a meta-director on the same ring leads to a predictable outcome. The incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the position that is activated (or least deactivated) by both groups. In this case, nitration is expected to occur primarily at the C4 (para to Cl, meta to the ketone side-chain) and C6 (ortho to Cl, meta to the ketone side-chain) positions. Steric hindrance from the bulky acetylmethyl group may disfavor substitution at the C6 position, potentially making the C4-nitro isomer the major product.

This protocol utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion[1]. Strict temperature control is essential to prevent over-nitration and the formation of unwanted byproducts[1][2].

Experimental Protocol: Nitration

Materials:

-

1-(2-chlorophenyl)propan-2-one

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers)

-

Magnetic stirrer with stir bar

-

Ice-salt bath

Procedure:

-

Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-chlorophenyl)propan-2-one (1.0 eq). Cool the flask in an ice-salt bath.

-

Acidic Dissolution: Slowly add concentrated H₂SO₄ (approx. 2.5 mL per gram of starting material) to the flask, ensuring the internal temperature is maintained below 5 °C[1]. Stir until the substrate is fully dissolved.

-

Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, carefully and slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.0 eq). Caution: This mixing is highly exothermic.

-

Electrophilic Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved substrate solution. The rate of addition must be controlled to keep the internal reaction temperature strictly below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Reaction Quench: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g). A precipitate of the crude nitro product should form.

-

Work-up & Extraction:

-

Allow the ice to melt, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with cold water (1 x 100 mL) and saturated NaHCO₃ solution (2 x 100 mL) until effervescence ceases.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid or oil can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to isolate the desired nitro-isomers.

Nitration Workflow Diagram

Caption: High-level workflow for the nitration of 1-(2-chlorophenyl)propan-2-one.

Part 2: Reduction of the Aromatic Nitro Group

Scientific Rationale and Method Selection

The reduction of an aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis. Numerous reagents can accomplish this, including catalytic hydrogenation and various metal-based systems.[3][4][5] For this protocol, we have selected tin(II) chloride (SnCl₂) in an acidic medium.

This method offers several advantages:

-

Chemoselectivity: SnCl₂ is a mild reducing agent that selectively reduces the nitro group while leaving the ketone functionality and the aryl chloride intact.[5] This is a significant advantage over more powerful reducing agents like LiAlH₄, which would also reduce the ketone.

-

Robustness: The reaction is generally high-yielding and tolerant of a wide range of other functional groups.[6]

-

Practicality: The reaction does not require specialized equipment like a hydrogenation apparatus.

The reaction proceeds in a protic solvent (like ethanol) with concentrated hydrochloric acid, which provides the necessary acidic environment.

Experimental Protocol: Reduction

Materials:

-

Nitro-1-(2-chlorophenyl)propan-2-one (from Part 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Ethanol (Absolute)

-

Ethyl Acetate (EtOAc)

-

10 M aqueous Sodium Hydroxide (NaOH)

-

Celite™

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

Procedure:

-

Reaction Setup: To a round-bottom flask containing the nitro-aromatic substrate (1.0 eq), add absolute ethanol (approx. 10 mL per gram of substrate). Stir to dissolve.

-

Reagent Addition: In a separate flask, dissolve SnCl₂·2H₂O (4-5 eq) in concentrated HCl. Caution: This can be exothermic. Cool if necessary. Add this solution to the stirred solution of the nitro compound.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 70-80 °C.

-

Reaction Progression: Maintain heating for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cooling and Basification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully add 10 M NaOH solution to neutralize the acid and precipitate tin hydroxides. Continue adding NaOH until the solution is strongly basic (pH > 12). A thick, white precipitate will form.

-

Work-up & Filtration:

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite™ to remove the tin salts.

-

Wash the filter cake thoroughly with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel.

-

-

Extraction:

-

Wash the organic layer with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amine.

-

-

Purification: The product can be purified by column chromatography on silica gel if necessary.

Reduction Workflow Diagram

Caption: High-level workflow for the SnCl₂-mediated reduction of the nitro-intermediate.

Summary of Quantitative Data

The following table provides representative data for this two-step synthesis. Actual results may vary based on reaction scale and purification efficiency.

| Parameter | Part 1: Nitration | Part 2: Reduction |

| Starting Material | 1-(2-chlorophenyl)propan-2-one | Nitro-1-(2-chlorophenyl)propan-2-one |

| Example Scale | 5.0 g | 5.0 g |

| Typical Crude Yield | 88 - 95% | 85 - 92% |

| Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) |

| Key Analytical Method | TLC, ¹H-NMR, LC-MS | TLC, ¹H-NMR, LC-MS |

References

- Title: A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)

-

Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL: [Link]

-

Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

-

Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

- Title: Application Note: Quantification of 1-(3-Chlorophenyl)

-

Title: (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one Source: ResearchGate URL: [Link]

- Title: A kind of method of synthesizing o-nitroacetophenone compound Source: Google Patents URL

-

Title: N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium nitrate Source: National Center for Biotechnology Information URL: [Link]

-

Title: Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution Source: ResearchGate URL: [Link]

-

Title: Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts Source: ChemRxiv URL: [Link]

-

Title: 2-nitropropene Source: Organic Syntheses URL: [Link]

-

Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Source: Journal of Synthetic Chemistry URL: [Link]

- Title: Safe method for preparing nitropropane by vapor-phase nitration Source: Google Patents URL

-

Title: Chirality in pharmaceutical synthesis Source: chemrevise.org URL: [Link]

-

Title: Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester Source: National Center for Biotechnology Information URL: [Link]

-

Title: Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid Source: ResearchGate URL: [Link]

-

Title: Synthetic Protocols for Aromatic Nitration: A Review Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) Source: arkivoc.com URL: [Link]

-

Title: How to synthesise 2-nitroacetophenone by nitration of acetophenone Source: Quora URL: [Link]

-

Title: Multistep Synthesis Nitration Source: Truman State University Chemistry Department URL: [Link]

Sources

Application Note: A Modified Nenitzescu Synthesis for Novel Chloro-Substituted Indoles Using 1-(5-Amino-2-chlorophenyl)propan-2-one

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals and biologically active compounds.[1][2] The Nenitzescu indole synthesis, traditionally a reaction between benzoquinones and β-aminocrotonic esters to yield 5-hydroxyindoles, represents a powerful tool for constructing this privileged scaffold.[1][3][4] This application note details a novel, modified approach to the Nenitzescu synthesis, utilizing the less conventional reactant, 1-(5-Amino-2-chlorophenyl)propan-2-one, in condensation with 1,4-benzoquinone. We provide a plausible reaction mechanism, a detailed step-by-step experimental protocol, characterization guidelines, and a troubleshooting framework. This guide is intended for researchers in organic synthesis and drug development seeking to expand the chemical space of accessible indole derivatives by leveraging non-traditional starting materials.

Introduction and Scientific Rationale

The indole ring system is a frequent motif in molecules of profound biochemical importance, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][3] Consequently, the development of robust and versatile synthetic routes to substituted indoles remains an area of intense research. The classical Nenitzescu synthesis, first reported in 1929, provides direct access to 5-hydroxyindoles.[1][5] The generally accepted mechanism involves a Michael addition of an enamine to a benzoquinone, followed by a cyclization and dehydration cascade.[3]

This document explores a departure from the canonical pathway by substituting the typical enamine ester with 1-(5-Amino-2-chlorophenyl)propan-2-one. The presence of both a nucleophilic amino group and a ketone functionality within the same molecule allows for a unique intramolecular cyclization pathway following the initial reaction with a quinone. The chloro-substituent on the aniline ring is of particular interest as it provides a synthetic handle for further functionalization via cross-coupling reactions, making the resulting indole product a valuable intermediate for library synthesis in drug discovery programs.

The choice of this specific aminoketone is predicated on the hypothesis that it can engage in a Nenitzescu-type reaction sequence. The primary amino group can act as the initial Michael donor to the benzoquinone, while the adjacent propanone side chain, via its enol or enolate form, can serve as the carbon nucleophile for the critical ring-closing step. This approach circumvents the need for pre-forming an enamine, potentially streamlining the synthetic process.

Proposed Reaction Mechanism

The proposed mechanism for the condensation of 1-(5-Amino-2-chlorophenyl)propan-2-one with 1,4-benzoquinone is a multi-step sequence analogous to the established Nenitzescu-Allen mechanism.[3]

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition (Michael addition) of the amino group of 1-(5-Amino-2-chlorophenyl)propan-2-one (1) to the 1,4-benzoquinone (2) . This forms the hydroquinone adduct (3) .

-

Keto-Enol Tautomerism & Oxidation: The hydroquinone intermediate (3) can be oxidized by another molecule of benzoquinone to form the corresponding quinone (4) . Simultaneously, the ketone moiety can tautomerize to its enol form (5) , which is crucial for the subsequent cyclization.

-

Intramolecular Cyclization: The electron-rich double bond of the enol (5) performs a nucleophilic attack on the quinone ring, leading to the formation of a new carbon-carbon bond and the cyclic intermediate (6) .

-

Dehydration & Aromatization: The intermediate (6) undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the final substituted 5-hydroxyindole product, 4-chloro-7-methyl-1H-indol-5-ol (7) .

Figure 1: Proposed mechanism for the modified Nenitzescu synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 4-chloro-7-methyl-1H-indol-5-ol. Researchers should perform their own risk assessment before commencing work.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |

| 1-(5-Amino-2-chlorophenyl)propan-2-one | (Not available) | 183.63 | 1.84 g (10.0 mmol) | Starting material. Handle with care. |